molecular formula C11H9N3O6 B14314804 6,7-Dimethoxy-5,8-dinitroisoquinoline CAS No. 114124-02-6

6,7-Dimethoxy-5,8-dinitroisoquinoline

Cat. No.: B14314804
CAS No.: 114124-02-6
M. Wt: 279.21 g/mol
InChI Key: BATYLGNGWPFJGI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-5,8-dinitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound, characterized by its two methoxy groups and two nitro groups, has garnered interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-5,8-dinitroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6,7-dimethoxyisoquinoline. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure selective nitration at the 5 and 8 positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the use of strong acids and the potential hazards associated with nitro compounds.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxy-5,8-dinitroisoquinoline can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as halides or amines, often in the presence of a base or under acidic conditions.

Major Products Formed:

    Reduction: 6,7-Dimethoxy-5,8-diaminoisoquinoline.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-5,8-dinitroisoquinoline has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 6,7-Dimethoxy-5,8-dinitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    5,8-Dimethoxy-6,7-dinitroisoquinoline: An isomer with different positions of the methoxy and nitro groups, leading to different reactivity and biological activity.

Uniqueness: 6,7-Dimethoxy-5,8-dinitroisoquinoline is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications in various fields of research .

Properties

CAS No.

114124-02-6

Molecular Formula

C11H9N3O6

Molecular Weight

279.21 g/mol

IUPAC Name

6,7-dimethoxy-5,8-dinitroisoquinoline

InChI

InChI=1S/C11H9N3O6/c1-19-10-8(13(15)16)6-3-4-12-5-7(6)9(14(17)18)11(10)20-2/h3-5H,1-2H3

InChI Key

BATYLGNGWPFJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=NC=C2)C(=C1OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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